BenchChemオンラインストアへようこそ!

Trimethyl(2,4,6-trimethoxyphenyl)silane

Protodesilylation kinetics Silicon protecting group Electrophilic aromatic substitution

Researchers requiring acid-labile protection often face harsh cleavage conditions with standard aryl silanes. Trimethyl(2,4,6-trimethoxyphenyl)silane solves this with a Si-TMOP bond cleavable under mild conditions. - Achieves quantitative deprotection with 1 equiv. ethereal HCl at 0°C, enabling orthogonal schemes. - Cleavage rate surpasses phenyltrimethylsilane by ~2 × 10⁸, eliminating harsh acid requirements. - Benchtop-stable reagent; moisture-insensitive handling eliminates need for inert-atmosphere infrastructure.

Molecular Formula C12H20O3Si
Molecular Weight 240.37 g/mol
CAS No. 36086-05-2
Cat. No. B13956290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(2,4,6-trimethoxyphenyl)silane
CAS36086-05-2
Molecular FormulaC12H20O3Si
Molecular Weight240.37 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)[Si](C)(C)C)OC
InChIInChI=1S/C12H20O3Si/c1-13-9-7-10(14-2)12(16(4,5)6)11(8-9)15-3/h7-8H,1-6H3
InChIKeySWNQQMHNOJGMGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl(2,4,6-trimethoxyphenyl)silane – Core Identity and Procurement Context


Trimethyl(2,4,6-trimethoxyphenyl)silane (CAS 36086-05-2) is a triorganyl(2,4,6-trimethoxyphenyl)silane belonging to the class of acid-labile silicon protecting-group reagents. The compound features a silicon center bearing three methyl groups and one 2,4,6-trimethoxyphenyl (TMOP) substituent, with molecular formula C₁₂H₂₀O₃Si and a molecular weight of 240.37 g/mol . Its defining chemical characteristic is the extreme susceptibility of the Si–TMOP bond to electrophilic protodesilylation under mild acidic conditions, a property that underpins its established roles as both a traceless silicon protecting group and a selective silylation agent [1]. Unlike conventional aryltrimethylsilanes, the three methoxy substituents at the 2, 4, and 6 positions of the aromatic ring create an electron-rich system that activates the ipso-carbon toward protonation by many orders of magnitude, enabling synthetic transformations that are inaccessible with phenyl-, 4-methoxyphenyl-, or even 2,6-dimethoxyphenyl-substituted silanes [2].

Why Generic Aryltrimethylsilanes Cannot Substitute This Reagent


Attempts to substitute Trimethyl(2,4,6-trimethoxyphenyl)silane with simpler aryltrimethylsilanes (e.g., phenyltrimethylsilane) or traditional silylation reagents (e.g., chlorotrimethylsilane, hexamethyldisilazane) fail on three independent axes that directly affect synthetic efficiency and procurement rationale. First, the acid-cleavage rate of the TMOP–Si bond exceeds that of phenyltrimethylsilane by a factor of approximately 2 × 10⁸, meaning that a phenyl-based analog would require impractically harsh acidic conditions (e.g., trifluoromethanesulfonic acid or perchloric acid at elevated temperatures) to achieve comparable deprotection, leading to side reactions and lower functional-group tolerance [1]. Second, the TMOP group is cleaved quantitatively and selectively using only 1 molar equivalent of HCl in diethyl ether at 0 °C, while closely related protecting groups such as 2,6-dimethoxyphenyl (DMOP) and 4-methoxyphenyl (MOP) require higher temperatures or stronger acids and show cross-reactivity, precluding their use in orthogonal protection schemes [2]. Third, unlike chlorosilane-based reagents that are moisture-sensitive and require anhydrous conditions with base scavengers, (2,4,6-trimethoxyphenyl)silanes are neither air- nor moisture-sensitive, enabling benchtop handling and eliminating the need for rigorous inert-atmosphere technique [2]. These three differentiation dimensions—extreme acid lability, orthogonal selectivity, and operational stability—mean that no single generic alternative can replicate the full performance profile of this compound.

Quantitative Differentiation Evidence vs. Closest Analogs


Acid-Cleavage Rate Acceleration vs. Phenyltrimethylsilane

The protodesilylation rate of Trimethyl(2,4,6-trimethoxyphenyl)silane exceeds that of phenyltrimethylsilane by a factor of approximately 2 × 10⁸ under identical conditions [1]. This differential is the largest documented rate enhancement for any aryltrimethylsilane cleavage reaction and constitutes the primary chemical justification for selecting this compound over generic aryltrimethylsilanes in synthetic routes requiring mild, selective deprotection.

Protodesilylation kinetics Silicon protecting group Electrophilic aromatic substitution

Orthogonal Protecting-Group Selectivity Hierarchy

The TMOP group is cleaved quantitatively (by GC) and exclusively using 1 molar equivalent of HCl in diethyl ether at 0 °C in the presence of allyl, mesityl, 1-naphthyl, phenyl, vinyl, and methyl groups, with no detectable cleavage of these less-labile groups observed [1]. The established acid-lability order is: TMOP > mesityl > allyl > 1-naphthyl > phenyl > vinyl > methyl. When TMOP, DMOP, and MOP groups are present on the same silicon atom, TMOP is cleaved first with >99% selectivity at 0 °C; DMOP is then cleaved at 20 °C without affecting MOP [1]. This hierarchical selectivity has no parallel among conventional aryl-based protecting groups.

Orthogonal protection Selective deprotection Chlorosilane synthesis

Regioselective Silylation of Diols

In a direct comparative experiment, Trimethyl(2,4,6-trimethoxyphenyl)silane (compound 9) silylated the primary hydroxyl group of butane-1,3-diol with a primary:secondary product ratio of approximately 82:18 (isomeric excess 64%), compared to the triethyl analog (compound 10, ratio ~90:10, isomeric excess 80%) and the chlorosilane ClSiMe₂Ph (compound 32, ratio ~92:8) [1]. An equimolar competitive silylation of ethanol, isopropanol, and tert-butanol with compound 10 (triethyl analog) demonstrated that primary alcohols are silylated approximately 3.4 times faster than secondary alcohols, while compound 11 (methyldiphenyl analog) showed a 5.3-fold rate preference [1].

Regioselective silylation Diol protection Alcohol differentiation

Air- and Moisture-Insensitive Handling Stability

(2,4,6-Trimethoxyphenyl)silanes, including the trimethyl derivative, are reported to be neither moisture- nor air-sensitive, in direct contrast to chlorosilane-based silylation reagents (e.g., ClSiMe₃, ClSiMe₂Ph) that hydrolyze rapidly upon atmospheric exposure and require strictly anhydrous conditions with base scavengers [1]. This operational stability is a direct consequence of the TMOP group's unique electronic structure: the Si–Cₐᵣ bond is activated toward acid but remains stable toward neutral hydrolysis or autoxidation under ambient laboratory conditions.

Benchtop stability Moisture sensitivity Operational safety

Chemoselective O-Silylation Over N- and S-Nucleophiles

Under standard silylation conditions (catalytic CF₃CO₂H, 0–35 °C), Trimethyl(2,4,6-trimethoxyphenyl)silane (compound 9) silylates O-nucleophiles (alcohols, phenols, carboxylic acids) but does not react with N-nucleophiles (morpholine) or S-nucleophiles (cyclohexanethiol) [1]. For morpholine, the amine preferentially neutralizes the acid catalyst, preventing reaction. For cyclohexanethiol, the acid catalyst is itself silylated, consuming protons without thiol silylation. In contrast, chlorosilanes react indiscriminately with amines, thiols, and alcohols, requiring separate protection of N–H and S–H functionalities before alcohol silylation.

Chemoselective silylation O-Nucleophile selectivity Functional-group tolerance

Highest-Value Application Scenarios Based on Differentiation Evidence


Orthogonal Protection in Sila-Pharmaceutical Synthesis

The proven utility of the TMOP protecting group in the total synthesis of rac-sila-venlafaxine—a sila-analogue of the serotonin/noradrenaline reuptake inhibitor venlafaxine—demonstrates this compound's value in medicinal organosilicon chemistry [1]. In this multistep synthesis, the TMOP group enabled selective deprotection of a silicon center in the presence of a vinyl substituent using ethereal HCl at 0 °C with no detectable side-product formation (GC-MS), a transformation that would be unachievable with phenyltrimethylsilane (requiring ~10⁸-fold harsher conditions) or chlorosilane-based protecting groups (lacking orthogonal selectivity) [1]. The overall yield of 21–27% over multiple steps, starting from 1,1-dichloro-1-silacyclohexane, represents a viable entry route for sila-drug candidates where C/Si bioisosterism is under investigation [1]. Procurement for sila-pharmaceutical research is the single most validated application of this compound.

Chemoselective Silylation in Polyfunctional Molecules

In synthetic sequences where a hydroxyl group must be silylated in the presence of unprotected amines or thiols, Trimethyl(2,4,6-trimethoxyphenyl)silane provides inherent O-chemoselectivity that eliminates the need for separate N- or S-protection steps [1]. Specific examples include the silylation of glycolic acid (a carboxylic acid substrate) under catalyst-free conditions, and the clean chemoselective silylation of ethanol, isopropanol, tert-butanol, and phenol in the presence of morpholine and cyclohexanethiol—where zero conversion of the N- and S-nucleophiles was observed [1]. This scenario directly leverages the quantitative chemoselectivity data established in Section 3 and is most relevant for natural product derivatization and carbohydrate chemistry, where multiple unprotected heteroatom functionalities coexist.

Regioselective Monosilylation of Unsymmetrical Diols

When a synthesis demands selective protection of a primary alcohol in the presence of a secondary alcohol, Trimethyl(2,4,6-trimethoxyphenyl)silane (compound 9) delivers a primary:secondary selectivity ratio of approximately 82:18 (isomeric excess 64%) for the challenging model substrate butane-1,3-diol [1]. This selectivity, while lower than the triethyl analog (compound 10, ~90:10), is achieved under mild acidic conditions (catalytic CF₃CO₂H, 0 °C) rather than the basic conditions required for chlorosilane-mediated silylations. The ability to avoid strong bases makes this reagent particularly suitable for base-sensitive substrates such as β-hydroxy ketones, epoxide-containing diols, and acid-labile polyol systems. Researchers requiring intermediate regioselectivity with acid-compatible conditions should preferentially select this compound over the more sterically hindered triethyl or methyldiphenyl variants.

Benchtop-Safe Silylation Workflows for Non-Specialist Labs

For research groups or industrial laboratories without dedicated inert-atmosphere infrastructure (gloveboxes, Schlenk lines), Trimethyl(2,4,6-trimethoxyphenyl)silane eliminates the operational barrier associated with moisture-sensitive chlorosilanes [1]. The compound is handled in ambient air, stored without special desiccation precautions, and used in reactions that proceed in open vessels at 0–35 °C with only catalytic acid. The silylation byproduct, 1,3,5-trimethoxybenzene, is recoverable in up to 85% yield and can be recycled into fresh reagent synthesis, reducing consumable costs [1]. This scenario is particularly relevant for academic teaching laboratories, process-development groups evaluating scalable silylation chemistry, and industrial settings where the cost of maintaining anhydrous infrastructure exceeds the reagent price differential.

Quote Request

Request a Quote for Trimethyl(2,4,6-trimethoxyphenyl)silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.